cis-Urocanate

5-HT2A receptor agonism Photoimmunosuppression Radioligand binding

cis-Urocanate (cis-UCA, (Z)-3-(1H-imidazol-5-yl)prop-2-enoate) is the conjugate base of the Z‑isomer of urocanic acid, a naturally occurring imidazole acrylic acid derivative produced in the skin by UVB‑induced photoisomerization of trans‑urocanic acid. Unlike its trans counterpart, cis‑UCA acts as a potent agonist at the serotonin 5‑HT2A receptor (Kd = 4.6 nM), initiating a cascade of immunosuppressive signalling that underpins UV‑induced immune modulation.

Molecular Formula C6H5N2O2-
Molecular Weight 137.12 g/mol
Cat. No. B1236652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-Urocanate
Molecular FormulaC6H5N2O2-
Molecular Weight137.12 g/mol
Structural Identifiers
SMILESC1=C(NC=N1)C=CC(=O)[O-]
InChIInChI=1S/C6H6N2O2/c9-6(10)2-1-5-3-7-4-8-5/h1-4H,(H,7,8)(H,9,10)/p-1/b2-1-
InChIKeyLOIYMIARKYCTBW-UPHRSURJSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





cis-Urocanate vs. trans-Urocanic Acid: A Conformation-Specific Immunomodulator with Defined 5-HT2A Agonism for Photobiology & Immunology Procurement


cis-Urocanate (cis-UCA, (Z)-3-(1H-imidazol-5-yl)prop-2-enoate) is the conjugate base of the Z‑isomer of urocanic acid, a naturally occurring imidazole acrylic acid derivative produced in the skin by UVB‑induced photoisomerization of trans‑urocanic acid [1]. Unlike its trans counterpart, cis‑UCA acts as a potent agonist at the serotonin 5‑HT2A receptor (Kd = 4.6 nM), initiating a cascade of immunosuppressive signalling that underpins UV‑induced immune modulation [2]. This stereoisomer‑specific pharmacology, combined with its well‑characterized modulation of cAMP, cytokine release, and in vivo transplant survival, makes defined cis‑urocanate an essential tool compound for mechanistic photobiology and immunological intervention studies.

Why trans-Urocanic Acid, Histamine, and Other Imidazole Analogues Cannot Replace cis-Urocanate in Mechanism-Focused Research


Although trans‑urocanic acid is the abundant natural precursor and commercially available ‘urocanic acid’ frequently consists of the trans isomer, it lacks both 5‑HT2A receptor affinity [1] and the ability to suppress cAMP synthesis, IL‑2 bioactivity, or allograft rejection [2][3]. Similarly, structural analogues such as 2‑methylurocanic acid exhibit no immunosuppressive activity, while histamine engages overlapping but distinct receptor pathways that are differentially modulated by cis‑UCA [1][4]. These stereochemical and pharmacodynamic differences mean that isomer‑ambiguous or analogue‑substituted reagents introduce uncontrolled variables, jeopardising data reproducibility and invalidating mechanistic conclusions in photobiology, immunology, and drug‑discovery workflows.

cis-Urocanate Differentiation Evidence: Quantitative Head-to-Head Comparisons vs. trans-UCA and Imidazole Analogues


5-HT2A Receptor Binding: cis-UCA Displays Sub‑Nanomolar Affinity; trans‑UCA Fails to Displace

cis-UCA binds to the human serotonin 5-HT2A receptor with a dissociation constant (Kd) of 4.6 nM [1]. In competitive displacement experiments, excess non‑radioactive cis‑UCA and serotonin completely displaced [14C]‑cis‑UCA, whereas excess trans‑UCA at concentrations up to 10⁻⁶ M produced no displacement, confirming a stereospecific interaction [1]. This establishes cis‑UCA as a genuine 5-HT2A receptor ligand, with the trans isomer functionally silent at this target.

5-HT2A receptor agonism Photoimmunosuppression Radioligand binding

cAMP Synthesis Inhibition: cis-UCA Attenuates Stimulated cAMP with an EC₅₀ of 35 nM; trans‑UCA is Inactive

In primary human dermal fibroblasts, cis‑UCA specifically inhibited prostaglandin E₁ (PGE₁)- and PGE₂-stimulated cAMP accumulation, achieving a maximum inhibition of 25–30 % at concentrations >1 µM and a half‑maximal inhibitory concentration (EC₅₀) of 35 nM [1]. Under identical conditions, trans‑UCA had no inhibitory effect on stimulated cAMP synthesis, and cis‑UCA did not act through phosphodiesterase activation or α₂‑adrenergic receptor stimulation [1]. The inhibitory activity was cell‑density‑dependent, manifesting only in confluent or post‑confluent fibroblast cultures.

cAMP modulation Dermal fibroblast signalling GPCR crosstalk

IL‑2 Bioactivity Suppression: cis‑UCA Reduces IL‑2 Levels by ~3‑Fold Relative to trans‑UCA in Murine Lymphocytes

In a murine model of systemic immune suppression, 24% cis‑UCA treatment reduced IL‑2 bioactivity to 3.13 ± 1.52 units compared to 10.14 ± 6.21 units for trans‑UCA treatment (P < 0.05), as measured by CTLL cell proliferation [1]. The same study also demonstrated that cis‑UCA prolonged skin allograft survival to 11.4 ± 0.71 days vs. 9.3 ± 0.22 days for trans‑UCA (P < 0.05) and achieved a 47.9 % immune suppression rate in a delayed‑type hypersensitivity assay [1].

IL-2 suppression T-cell immunomodulation Systemic immunosuppression

Comparative DTH Suppression: cis‑UCA is Active at 1 µg/Mouse; 2‑Methylurocanic Acid and 3‑Thiopheneacrylic Acid Are Ineffective or Marginal

In a murine model of delayed‑type hypersensitivity (DTH) to herpes simplex virus type 1, topically applied cis‑UCA suppressed the DTH response at doses of 1 µg per mouse or less [1]. Under the same experimental conditions, neither isomer of 2‑methylurocanic acid exhibited any suppressive ability, and cis‑ and trans‑3‑thiopheneacrylic acid were only marginally immunosuppressive [1]. This head‑to‑head analogue profiling demonstrates a strict structural requirement for the imidazole‑acrylic acid scaffold with Z‑configuration for potent in vivo immunosuppressive activity.

Delayed-type hypersensitivity Immunosuppressive screening Structure-activity relationship

High-Impact Application Scenarios for cis-Urocanate Based on Verified Differentiation


Mechanistic Dissection of UVB‑Induced Systemic Immunosuppression

cis-Urocanate is the only urocanic acid isomer that activates the 5‑HT2A receptor (Kd = 4.6 nM) [1] and inhibits cAMP synthesis downstream of PGE₂ (EC₅₀ = 35 nM) [2]. This unique dual pharmacology makes it the definitive tool for tracing the molecular cascade from epidermal UVB absorption to systemic immune tolerance, enabling clean separation of cis‑UCA‑mediated effects from those of DNA damage or other photoreceptors.

In Vivo Preclinical Models of Transplant Tolerance and Autoimmune Disease

With demonstrated prolongation of skin allograft survival (11.4 days vs. 9.3 days for trans‑UCA) and 47.9 % suppression of delayed‑type hypersensitivity [3], cis‑UCA serves as a reference immunomodulator for proof‑of‑concept studies in transplantation and autoimmune disease models. Its stereo‑defined activity eliminates confounding variables introduced by mixed‑isomer preparations.

Quality Control and Isomeric Purity Verification of Urocanic Acid Reagents

Because trans‑UCA exhibits zero binding to the 5‑HT2A receptor and no cAMP‑inhibitory activity [1][2], functional assays using these endpoints can serve as orthogonal purity checks to confirm the cis‑isomer content of urocanic acid stocks. This is critical for laboratories that synthesize or store urocanic acid, where unintended photoisomerization may alter biological activity.

Structure‑Activity Relationship (SAR) Campaigns for 5‑HT2A‑Directed Immunomodulators

The sharp activity cliff between cis‑UCA (active at 1 µg/mouse in DTH) and analogues such as 2‑methylurocanic acid (completely inactive) [4] provides a clear SAR benchmark. cis‑Urocanate thus functions as both a positive control and a chemical starting point for medicinal chemistry programs aiming to develop novel, non‑sedating 5‑HT2A‑based immunomodulators.

Quote Request

Request a Quote for cis-Urocanate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.